Aloesin

Description

Overview of Aloesin (B1665252) as a Bioactive Chromone (B188151) Glucoside

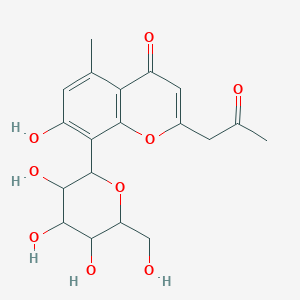

This compound is a naturally occurring bioactive compound predominantly isolated from plants of the Aloe genus. ncats.iocaltagmedsystems.co.uk Structurally, it is classified as a C-glycosylated chromone, which consists of a chromone (benzopyran-4-one) backbone attached to a glucose molecule via a carbon-carbon bond. nih.govcymitquimica.com Specifically, it is identified as 8-β-D-glucopyranosyl-7-hydroxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one. ontosight.aibiomol.com This C-glycosidic linkage confers significant stability to the molecule. As a member of the chromone family, this compound is recognized as a key phenolic secondary metabolite in Aloe species, contributing significantly to their widely studied biological activities. nih.govnih.gov

Significance of this compound in Natural Product Research

The significance of this compound in the field of natural product research is substantial, owing to its diverse and potent biological effects. It has garnered considerable attention for its role as a competitive inhibitor of tyrosinase, an essential enzyme in melanin (B1238610) synthesis, making it a compound of high interest for cosmetic applications aimed at skin lightening and managing hyperpigmentation. ncats.iomdedge.comresearchgate.net Beyond its dermatological applications, this compound is recognized for its strong antioxidant and free-radical scavenging properties. nih.govnih.gov Furthermore, research has documented its anti-inflammatory, antimicrobial, and potential anti-cancer and anti-diabetic activities, marking it as a versatile molecule for therapeutic investigation. ncats.ioklarity.healthmedchemexpress.comglpbio.com Its presence in traditionally used medicinal plants like Aloe vera drives ongoing research to validate and understand its pharmacological mechanisms. nih.gov

Scope and Research Focus of the Comprehensive Analysis

The scope of academic inquiry into this compound is broad, encompassing its chemistry, biosynthesis, and a wide array of biological functions. A primary focus of research has been the elucidation of its mechanism as a tyrosinase inhibitor for cosmetic and therapeutic applications. mdedge.comnih.gov Another significant area of investigation is its capacity as an antioxidant to mitigate systemic oxidative stress, with studies exploring its potential as a medical food ingredient, particularly in the context of diabetes management. nih.govwjgnet.com Research also extends to its anti-inflammatory properties, with studies examining its effects on inflammatory pathways and mediators like cyclooxygenase (COX)-2 and tumor necrosis factor-alpha (TNF-α). thieme-connect.comijpsonline.com Modern research efforts also include optimizing extraction methods from natural sources and exploring its potential as an antifungal and anti-cancer agent. mdpi.comnih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,12,15-17,19-20,22,24-26H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIKAXXIWJHWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aloesin Biosynthesis and Plant Sourcing

Biosynthetic Pathways of Aloesin (B1665252)

The biosynthesis of this compound involves polyketide synthase enzymes and a series of condensation reactions.

Role of Polyketide Synthases (PKS3) in Aloesone (B1238188) Formation

Type III polyketide synthases (PKSs) play a crucial role in the biosynthesis of aromatic polyketides in plants, including this compound precursors. researchgate.netnih.gov Specifically, PKS3 (also known as aloesone synthase or AaPKS3) from Aloe arborescens is a multifunctional enzyme involved in the production of aloesone, the aglycone of this compound. researchgate.netpnas.orgnih.govuniprot.org PKS3 catalyzes the condensation of one molecule of acetyl-CoA with six molecules of malonyl-CoA to produce the heptaketide aloesone as a major product. researchgate.netpnas.orgnih.govuniprot.org The active-site residue 207 in PKS3, uniquely substituted with Alanine, is critical for controlling the polyketide chain length and product specificity. researchgate.netnih.gov Site-directed mutagenesis studies on PKS3 have demonstrated how alterations at this position can lead to the dominant production of octaketides or the formation of pentaketide (B10854585) products instead of the heptaketide aloesone. researchgate.netnih.gov

Malonyl-CoA Condensation and Heptaketide Intermediate Production

The formation of aloesone, the aglycone of this compound, involves the sequential condensation of malonyl-CoA units. PKS3 from A. arborescens catalyzes the successive decarboxylative condensations of seven molecules of malonyl-CoA to produce a heptaketide intermediate. researchgate.netnih.govuniprot.org This linear heptaketide chain then undergoes cyclization and decarboxylation reactions to yield aloesone. nih.gov Studies on a type III PKS from Rheum palmatum (rhubarb) also demonstrated the condensation of acetyl-CoA with six molecules of malonyl-CoA to produce an aromatic heptaketide, aloesone, highlighting a similar biosynthetic step in different plant species. researchgate.netcore.ac.uk

Relationship to Anthraquinone (B42736) Biosynthesis Pathways

Both this compound (a chromone) and anthraquinones are polyketide-derived compounds found in Aloe species. scholars.directresearchgate.net While the biosynthesis of anthraquinones in plants is primarily thought to occur via the polyketide pathway involving type III PKS enzymes, the specific relationship and potential overlap or divergence between the biosynthetic pathways leading to chromones like this compound and anthraquinones are areas of ongoing investigation. researchgate.netscholars.directiomcworld.com Anthraquinones are typically derived from an octaketide chain formed by the condensation of one acetyl-CoA and seven malonyl-CoAs, catalyzed by octaketide synthase (OKS), another type III PKS. researchgate.netscholars.direct This contrasts with the heptaketide intermediate involved in aloesone formation by PKS3. researchgate.netnih.govuniprot.org Although both pathways utilize type III PKSs and malonyl-CoA condensation, the differences in chain length and final product structure indicate distinct enzymatic specificities and cyclization patterns. researchgate.netscholars.direct

Botanical Origin and Distribution of this compound

This compound is a natural compound found in various Aloe species, with its distribution varying within the plant tissues. phytopurify.commhmedical.comresearchgate.net

Primary Sources: Aloe Species (e.g., Aloe vera, Aloe arborescens)

This compound is primarily isolated from the leaves of Aloe plants. phytopurify.commhmedical.com Notable sources include Aloe vera (also known as Aloe barbadensis Mill.) and Aloe arborescens Mill. phytopurify.comnih.govmhmedical.comchemfaces.comprota4u.orgmdpi.comwaocp.orgresearchgate.net Aloe arborescens is recognized as being rich in aromatic polyketides, including this compound. researchgate.netnih.gov Aloe vera leaves are also a significant source, from which this compound can be isolated. phytopurify.commhmedical.commdpi.com this compound is considered one of the principal components in various Aloe species. nih.gov

Localization within Plant Tissues (e.g., Aloe vera rind)

Within the Aloe leaf, this compound is not uniformly distributed. Studies have indicated that this compound is found in the outer layers of the leaves, specifically in the rind (the green layer). researchgate.netmdpi.com Although the inner leaf gel of Aloe vera is widely known, the rind, often considered a by-product, has been shown to contain a high concentration of this compound. mdpi.comnih.gov Chromones, including this compound, are reported to be found mainly in the rind and mucilage of Aloe vera leaves. nih.gov Phenolic molecules, such as chromones and anthraquinone glycosides, are reported to make up approximately 30% of the outer cutaneous layer of the Aloe leaf. researchgate.net

Extraction and Isolation Methodologies for Aloesin Research

Advanced Extraction Techniques

Several advanced extraction techniques are employed in aloesin (B1665252) research to improve efficiency, reduce extraction time, and minimize solvent consumption compared to traditional methods. nih.govnih.gov

Supercritical Fluid Extraction (e.g., CO2)

Supercritical Fluid Extraction (SFE) is a modern technique that utilizes a fluid, such as carbon dioxide, above its critical temperature and pressure to extract compounds. This method is considered more efficient and safer as it avoids the use of hazardous organic solvents. doi.org SFE with carbon dioxide has been used for the extraction of this compound, along with other compounds like aloe-emodin (B1665711) and barbaloin, from Aloe vera leaves. doi.org Supercritical CO2 is primarily suitable for extracting lipophilic compounds, but polar co-solvents can be added to enhance the extraction of more polar substances like this compound. mdpi.com

Ultrasonic-Assisted Extraction

Ultrasonic-Assisted Extraction (UAE) is another non-conventional technique that has gained significant attention for its advantages in extracting phenolic compounds, including this compound. nih.gov UAE is considered simple, cost-effective, environmentally friendly, and highly efficient. nih.gov The mechanism involves acoustic cavitation, which disrupts the plant cell structure, facilitating the release of target compounds into the solvent. nih.gov UAE can reduce extraction time and temperature while increasing the extraction rate. researchgate.net Studies have shown that UAE can be used to extract aloin (B1665253) (a related compound often found with this compound) using solvents like methanol (B129727). doi.orgresearchgate.net Optimization studies for UAE of polyphenols from aloe rind have investigated parameters such as extraction time, solvent-to-solid ratio, and solvent concentration. nih.gov

Microwave-Assisted Extraction

Microwave-Assisted Extraction (MAE) is a rapid method that utilizes microwave energy to heat the solvent and plant matrix, accelerating the partitioning of compounds from the matrix into the solvent. nih.govdoi.orgjlu.edu.cn MAE has been reported to be an efficient method for extracting bioactive compounds, including this compound, from Aloe vera skin by-products. mdpi.comnih.gov Studies optimizing MAE for Aloe vera skin have investigated the influence of parameters such as ethanol (B145695) concentration, extraction temperature, time, and solvent volume on the yield of various compounds, including this compound. mdpi.comnih.gov Compared to conventional methods like Soxhlet extraction and ultrasonic extraction, MAE can offer higher yields and reduced solvent consumption. jlu.edu.cn

Cold Percolation Techniques

Cold percolation is a conventional extraction technique where the solvent slowly passes through the plant material at room temperature. researchgate.net While generally simpler to implement, it typically requires longer extraction times and larger solvent volumes compared to advanced techniques. researchgate.net Cold percolation has been used for aqueous extraction of compounds from oven-dried Aloe vera materials, and the yield of compounds like aloin and aloe emodin (B1671224) has been shown to vary depending on environmental factors where the plants were grown. doi.org Cold percolation with solvent mixtures like methanol/dichloromethane has also been used in the phytochemical analysis of Aloe roots, leading to the isolation of various metabolites. gu.se

Solvent Systems and Optimization in this compound Recovery

The choice of solvent system is a critical factor in the efficient recovery of this compound. doi.org Optimization of solvent composition, temperature, time, and solid-to-liquid ratio is often performed using methods like response surface methodology to maximize this compound yield. researchgate.netnih.gov

Aqueous Organic Solvent Mixtures (e.g., Ethanol, Propylene (B89431) Glycol, Glycerol)

Aqueous mixtures of green organic solvents such as ethanol, propylene glycol, and glycerol (B35011) have been investigated for the extraction of this compound from Aloe vera rind. researchgate.netnih.govmdpi.comnih.gov These solvents are considered more environmentally friendly alternatives. researchgate.netmdpi.com Studies have shown that the optimal solvent composition varies depending on the specific alcohol used. researchgate.netnih.gov

Research using response surface methodology to optimize this compound extraction from Aloe vera rind found that aqueous propylene glycol was a promising solvent for this compound recovery. researchgate.netnih.govmdpi.com A linear increase in extraction yields was observed with an increase in the solid-to-liquid ratio. researchgate.netnih.govmdpi.com The optimal temperature for extraction can also vary depending on the solvent system, with studies reporting optimal temperatures around 60 °C for propylene glycol, glycerol, and water systems. researchgate.net

Ethanol-water mixtures are commonly used for the extraction of compounds from Aloe. researchgate.netresearchgate.netkoreascience.kr Studies have investigated the effect of ethanol concentration and temperature on the extraction yield of this compound from aloe gel powder. researchgate.net While higher ethanol concentrations (e.g., 90%) might result in extracts with higher antioxidant capacity, they can lead to significantly lower this compound extraction yields compared to lower concentrations (e.g., 34% ethanol). researchgate.net An ethanol extraction process using 80%-95% ethanol solution at 30-60°C for 60-90 minutes has been described for extracting this compound from aloe granules, followed by purification steps. google.com

Glycerol and propylene glycol in aqueous solutions have also been explored as alternative green solvents for this compound extraction, demonstrating the potential to improve recovery. nih.govmdpi.comipb.pt Optimization studies have been conducted to determine the best conditions for using these solvent systems. researchgate.netnih.govmdpi.com

Data on Optimal Extraction Conditions using Aqueous Organic Solvents:

| Solvent System | Optimal Temperature (°C) | Optimal Solvent Concentration (% w/w or v/v) | Optimal Time (min) | Optimal Solid/Liquid Ratio | Max this compound Yield (mg/L) | Source |

| Propylene Glycol-Water | 60.6 researchgate.net | 51.1% (w/w) mdpi.com | - | 40 g/L nih.govmdpi.comnih.gov | 63 ± 2 (at 10 g/L S/L), 290 ± 19 (at 40 g/L S/L) mdpi.com | nih.govmdpi.comnih.govresearchgate.net |

| Glycerol-Water | 56.8 researchgate.net | - | - | - | - | researchgate.net |

| Ethanol-Water | 55.9 researchgate.net or 60 researchgate.net | 34% (v/v) researchgate.net or 80% (v/v) mdpi.comnih.gov | 60 researchgate.net or 36.6 mdpi.comnih.gov | 46 (L/S) researchgate.net | - | mdpi.comnih.govresearchgate.netresearchgate.net |

Note: Optimal parameters can vary depending on the specific plant material (rind vs. gel), extraction technique, and optimization criteria.

Non-Traditional Solvents (e.g., Phosphate (B84403) Buffers)

While traditional organic solvents are commonly used in this compound extraction, research explores the use of non-traditional solvents, including buffer systems. Phosphate buffers, typically at a pH of around 7.2, have been employed in studies involving this compound. google.comnih.govmdpi.com For instance, in a method for extracting this compound from aloe bitters, aliquots of a reaction mixture were added to a 100 mM phosphate buffer at pH 7.2, also containing acetone, for analysis by HPLC. google.com Another study comparing different extraction solvents for Aloe barbadensis Miller leaf latex and gel utilized phosphate buffered saline (PBS) alongside distilled water to extract phytochemicals, although the focus was on total phenolic and flavonoid content and antioxidant activity rather than specific this compound yield with PBS. journalajacr.com Research-grade this compound has shown solubility in PBS (pH 7.2) at approximately 5 mg/mL, indicating the potential for aqueous buffer systems in handling and preparing this compound solutions for research, although long-term storage in aqueous solution is not recommended.

Response Surface Methodology in Yield Optimization

Response Surface Methodology (RSM) is a statistical technique widely applied to optimize extraction processes by evaluating the effects of multiple variables and their interactions on the yield of target compounds like this compound. mdpi.comresearchgate.netresearchgate.netresearchgate.netphysoc.org Studies have utilized RSM to optimize this compound extraction from Aloe vera rind, investigating variables such as time, temperature, solvent composition, and solid-to-liquid ratio. mdpi.comresearchgate.netresearchgate.net

For example, a study optimizing this compound extraction from Aloe vera leaf rind used a central composite design coupled with RSM to assess the impact of time (10–210 min), temperature (25–95 °C), and organic solvent composition (0–100% w/w) using binary mixtures of water with ethanol, propylene glycol, or glycerol. mdpi.comresearchgate.netnih.gov The this compound levels in the extracts were used as the response variable for optimization. mdpi.comresearchgate.net Theoretical models were fitted to experimental data and statistically validated to determine optimal extraction conditions. mdpi.comnih.gov This research found that aqueous propylene glycol was a promising solvent for this compound recovery, and increasing the solid-to-liquid ratio up to 40 g/L linearly improved extraction efficiency. mdpi.comresearchgate.net The highest this compound yields (63 ± 2 mg/L) were achieved with 51.1% propylene glycol. mdpi.com

Another RSM study focusing on antioxidants from aloe gel powder with water-ethanol solvents also included this compound concentration as a response function. researchgate.netphysoc.org Independent variables were solvent composition, temperature, extraction time, and liquid-to-solid ratio. researchgate.netphysoc.org Optimal conditions for maximum recovery yield of antioxidants, including this compound, were determined to be 34% ethanol at 60 °C with a liquid-to-solid ratio of 46 in 1 hour. researchgate.netphysoc.org

The experimental values obtained in these RSM studies generally agreed with the values predicted by the models, indicating the suitability of RSM for optimizing this compound extraction conditions. mdpi.comphysoc.org

Table 1: Examples of RSM Optimization Parameters and Results for this compound Extraction

| Study Source | Plant Material | Solvents Used | Variables Optimized | Optimal Conditions (Example) | Highest Achieved this compound Yield (Example) |

| mdpi.comresearchgate.net | Aloe vera rind | Water with ethanol, propylene glycol, or glycerol | Time, Temperature, Solvent Composition, Solid/Liquid Ratio | 51.1% Propylene Glycol (for highest yield) | 63 ± 2 mg/L |

| researchgate.netphysoc.org | Aloe vera gel powder | Water-ethanol | Solvent Composition, Temperature, Time, Liquid/Solid Ratio | 34% Ethanol, 60 °C, 1 hour, 46 mL/g Liquid/Solid Ratio | 0.047-0.905 mg/g extracted solid (range from study) physoc.org |

Note: Data is illustrative and based on reported findings, specific optimal conditions may vary depending on the study's objectives and parameters.

Purification and Analytical Characterization for Research Purity

Achieving high purity of this compound is crucial for accurate research findings. Various chromatographic techniques are employed for the purification and analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) is a common method for quantifying and analyzing this compound. acs.orgacs.orggoogle.comresearchgate.netnih.govnih.gov HPLC methods often utilize C18 columns and mobile phases consisting of mixtures like acetonitrile/water or methanol/water, with detection typically performed using a UV detector at wavelengths such as 254 nm or 298 nm (specific to chromones). acs.orgacs.orgnih.gov Calibration curves are constructed using this compound standards to quantify the compound in extracts. mdpi.com

Purification strategies for research-grade this compound have involved techniques such as Sephadex LH20 and ion-exchange resin chromatography. acs.orgacs.org In one method, this compound was purified from Aloe ferox juice using Sephadex LH20 and AG1X2 ion-exchange resin column chromatography, resulting in a purity of over 99% as determined by TLC and HPLC-MS analysis. acs.orgacs.org

Analytical characterization confirms the identity and purity of isolated this compound. Techniques like Thin Layer Chromatography (TLC) and Mass Spectrometry (MS), often coupled with HPLC (HPLC-MS), are used for this purpose. acs.orgacs.orgresearchgate.net UV-Vis spectroscopy is also used, with this compound exhibiting characteristic maximum absorbance wavelengths (e.g., 215, 245, 253, 295 nm). For research use, this compound is often supplied as a crystalline solid with a specified purity, such as ≥98%. labsolu.ca

PubChem CID for this compound: 160190. labsolu.canih.govuni.lu

Molecular and Cellular Mechanisms of Aloesin Activity: Preclinical Investigations

Modulation of Melanogenesis

Aloesin (B1665252), a C-glycosylated chromone (B188151) isolated from the Aloe plant, has been shown in preclinical studies to modulate the process of melanogenesis, the pathway responsible for melanin (B1238610) pigment production. nih.govresearchgate.net Its primary mechanism of action involves the direct inhibition of tyrosinase, the key enzyme in this process, as well as the regulation of gene expression related to melanin synthesis. nih.govresearchgate.netmdpi.com

Competitive Inhibition of Tyrosinase Enzyme Activity

This compound has been identified as a competitive inhibitor of the tyrosinase enzyme, a critical regulator of melanin synthesis. nih.govresearchgate.net This inhibition has been observed with tyrosinase from various sources, including mushrooms, as well as human and murine melanocytes. nih.govresearchgate.net The inhibitory effect of this compound is dose-dependent, meaning the extent of inhibition increases with higher concentrations of the compound. nih.govresearchgate.netmdedge.com

The enzymatic process of tyrosinase begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (DOPA). This initial step is known as tyrosine hydroxylase activity. Preclinical research has demonstrated that this compound effectively inhibits this tyrosine hydroxylase activity of tyrosinase. nih.govmdedge.comjst.go.jp This inhibition occurs in a dose-dependent manner in lysates from normal human melanocytes. nih.govmdedge.com By blocking this first crucial step, this compound effectively reduces the substrate available for the subsequent stages of melanin production. mdedge.com Some studies suggest that this compound can act as both a competitive and non-competitive inhibitor of tyrosine hydroxylase activity. researchgate.net

Following the formation of L-DOPA, tyrosinase further catalyzes its oxidation into dopaquinone. This function is referred to as DOPA oxidase activity. This compound has been shown to inhibit this second catalytic function of tyrosinase as well. nih.govresearchgate.netmdedge.comjst.go.jp Similar to its effect on tyrosine hydroxylase, the inhibition of DOPA oxidase activity by this compound is dose-dependent. nih.govmdedge.com By competitively inhibiting the oxidation of DOPA, this compound further disrupts the melanin synthesis pathway. mdedge.comresearchgate.net

The mode of enzyme inhibition by this compound has been a subject of detailed kinetic studies, often in comparison to other known tyrosinase inhibitors like arbutin (B1665170). While most evidence points to this compound being a competitive inhibitor of tyrosinase, some studies have reported non-competitive inhibition. nih.govmdedge.comnih.gov For instance, one study using Lineweaver-Burk plots showed this compound acting as a non-competitive inhibitor with a Ki value of 5.3 mM, while arbutin acted competitively. nih.gov In contrast, other research has consistently demonstrated this compound's competitive inhibition mechanism. nih.govscispace.com

Arbutin, a hydroquinone-β-D-glucopyranoside, is a well-known competitive inhibitor of tyrosinase. nih.govtandfonline.com The differing or similar inhibitory mechanisms of this compound and arbutin have been explored for potential synergistic effects. nih.govresearchgate.net When used in combination, this compound and arbutin have been found to inhibit tyrosinase activity more effectively than when used alone, suggesting a synergistic relationship that may stem from their distinct or complementary interactions with the enzyme. nih.govtandfonline.com

| Compound | Inhibition Type | IC₅₀ Value (Mushroom Tyrosinase) | Ki Value | Reference |

|---|---|---|---|---|

| This compound | Competitive / Non-competitive | 0.1 mM / 0.90 mM | 5.3 mM (non-competitive) | nih.govscispace.com |

| Arbutin | Competitive | 0.04 mM | Not consistently reported | nih.gov |

Inhibition of DOPA Oxidase Activity

Regulation of Gene Expression in Melanogenesis Pathways

Beyond its direct enzymatic inhibition, this compound also influences the genetic regulation of melanogenesis. This involves the modulation of key transcription factors that control the expression of enzymes essential for melanin production.

Microphthalmia-associated transcription factor (MITF) is a master regulator in the melanogenesis pathway, controlling the transcription of tyrosinase and other related proteins like tyrosinase-related protein-1 (TRP-1) and tyrosinase-related protein-2 (TRP-2). mdpi.comspandidos-publications.commdpi.com Preclinical studies have shown that this compound can downregulate the expression of the MITF gene. mdpi.com By reducing the levels of MITF, this compound consequently suppresses the expression of tyrosinase at the genetic level, adding another layer to its inhibitory effect on melanin synthesis. mdpi.com One study found that while arbutin also suppressed the expression of tyrosinase-related genes, this compound was particularly effective at decreasing the expression of TYRP-1. mdpi.com

| Gene Target | Effect of this compound | Mechanism | Reference |

|---|---|---|---|

| MITF | Downregulation | Reduces the master transcriptional regulator of melanogenesis. | mdpi.com |

| TYR (Tyrosinase) | Downregulation | Decreased expression secondary to MITF downregulation. | mdpi.com |

| TYRP-1 | Downregulation | This compound showed notable suppression of this gene's expression. | mdpi.com |

Suppression of Tyrosinase-Related Protein-1 (TYRP-1) and TYRP-2

This compound has demonstrated the ability to suppress key enzymes involved in melanogenesis beyond tyrosinase, specifically tyrosinase-related protein-1 (TYRP-1) and tyrosinase-related protein-2 (TYRP-2). nih.gov These proteins play crucial roles in the melanin synthesis pathway. TYRP-1 is involved in oxidizing 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a downstream intermediate in eumelanin (B1172464) production, while TYRP-2 (also known as dopachrome (B613829) tautomerase) catalyzes the tautomerization of dopachrome to DHICA. nih.gov

Interference with cAMP Signaling Pathway

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a primary regulatory cascade in melanogenesis. spandidos-publications.commedicaljournals.se Stimulation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. medicaljournals.senih.gov This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). medicaljournals.senih.gov Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase, TYRP-1, and TYRP-2. spandidos-publications.commedicaljournals.se

Preclinical evidence suggests that this compound can interfere with this signaling pathway, contributing to its anti-melanogenic effects. ajper.com By blocking the cAMP pathway, this compound can downregulate the expression of MITF. ajper.com This, in turn, reduces the transcription of the key enzymes required for melanin synthesis. ajper.com The inhibition of the cAMP signaling cascade represents an upstream mechanism by which this compound exerts its depigmenting activity, complementing its direct enzymatic inhibition of tyrosinase. ajper.commdpi.com

Inhibition of Melanin Synthesis in Melanocytes (In vitro/Ex vivo Models)

In vitro and ex vivo studies have consistently demonstrated the inhibitory effect of this compound on melanin synthesis in melanocytes. mdedge.comnih.govresearchgate.net In cultured normal human melanocytes, this compound has been shown to dose-dependently inhibit melanin production. mdedge.comnih.gov This inhibition is a direct consequence of its ability to competitively inhibit tyrosinase, the rate-limiting enzyme in melanogenesis. nih.govresearchgate.netresearchgate.net this compound has been shown to inhibit both the hydroxylation of tyrosine to 3,4-dihydroxyphenylalanine (DOPA) and the oxidation of DOPA to dopaquinone. mdedge.com

Studies using pigmented skin equivalents, which mimic the structure and function of human skin, have further substantiated these findings. researchgate.net In these models, this compound treatment led to a dose-dependent reduction in both tyrosinase activity and melanin content. mdedge.comresearchgate.net These results confirm that this compound can effectively suppress melanogenesis within a three-dimensional skin structure. researchgate.net

Interactive Table: Effect of this compound on Melanin Synthesis and Tyrosinase Activity in Pigmented Skin Equivalents

| Treatment | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |

| Control | 100% | 100% |

| This compound (Low Dose) | Reduced | Reduced |

| This compound (High Dose) | Significantly Reduced | Significantly Reduced |

Note: This table is a representation of typical dose-dependent effects observed in research and does not represent specific data points.

Prevention of UV-Induced Hyperpigmentation (Preclinical Models)

Ultraviolet (UV) radiation is a primary trigger for skin hyperpigmentation, as it stimulates melanin production as a protective response. medicalnewstoday.com Preclinical studies have shown that this compound is effective in preventing UV-induced hyperpigmentation. mdedge.comchemfaces.com When applied to human skin that was subsequently exposed to UV radiation, this compound was able to suppress the resulting pigmentation in a dose-dependent manner. mdedge.comchemfaces.com

In one study, treatment with this compound resulted in a significant reduction in UV-induced pigmentation compared to a vehicle control. mdedge.com These findings suggest that this compound can be a valuable agent in mitigating the hyperpigmentary effects of sun exposure. mdedge.comchemfaces.com The mechanism behind this effect is attributed to this compound's inhibition of tyrosinase activity, which is upregulated by UV radiation. ajper.commdedge.com

Anti-inflammatory Pathways Elucidation

Inhibition of Cyclooxygenase Pathway and Prostaglandin (B15479496) Synthesis

The cyclooxygenase (COX) enzyme is a key player in the inflammatory process, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. wikipedia.orgscielo.org.mx There are two main isoforms of this enzyme, COX-1 and COX-2. scielo.org.mx Inhibition of the COX pathway is a common mechanism for anti-inflammatory drugs. scielo.org.mx

Some studies suggest that the anti-inflammatory activity of Aloe vera, from which this compound is derived, may be due to the inhibition of the cyclooxygenase pathway and the subsequent reduction in prostaglandin synthesis. researchgate.netijpsonline.comijpsonline.com Specifically, certain compounds within Aloe vera have been shown to inhibit COX-2 activity. researchgate.netresearchgate.net This inhibition of the COX pathway and reduction of prostaglandin E2 levels contribute to the anti-inflammatory effects observed. researchgate.net While research on this compound itself is ongoing, some derivatives of this compound have been found to inhibit cyclooxygenase-2. researchgate.net

Modulation of Inflammatory Mediators and Cytokines

This compound and its parent plant, Aloe vera, have been shown to modulate the production and release of various inflammatory mediators and cytokines. ijpsonline.comijpsonline.comnih.gov Cytokines are signaling proteins that play a crucial role in regulating inflammatory responses. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), can exacerbate inflammation. nih.govmdpi.com

In silico and in vitro studies have demonstrated that bioactive compounds in Aloe vera, including this compound, can inhibit the release of pro-inflammatory mediators. ijpsonline.comijpsonline.com For instance, aloe extracts have been shown to suppress the production of TNF-α and IL-6 in stimulated macrophage models. nih.govresearchgate.net This downregulation of pro-inflammatory cytokines is a key aspect of the anti-inflammatory properties of this compound. nih.govmdpi.comresearchgate.net By modulating these critical signaling molecules, this compound can help to dampen the inflammatory cascade. mdpi.com

Reduction of Tumor Necrosis Factor-alpha (TNF-α)

This compound has demonstrated the ability to modulate key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). In preclinical studies, this compound has been shown to positively regulate the release of TNF-α from macrophages, which is a crucial step in the initial stages of wound healing. researchgate.netnih.gov This initial increase in TNF-α helps to mediate leukocyte signaling and migration. scirp.org

However, other studies on Aloe vera extracts containing this compound have indicated a reduction in TNF-α levels in different contexts. For instance, in rats with burn injuries, Aloe vera extract administration led to a significant decrease in TNF-α levels. researchgate.net Similarly, in a rat colitis model, this compound contributed to a reduction in serum TNF-α. mdpi.com Furthermore, Aloe vera gel extract has been found to considerably reduce the inflammatory factor TNF-α in rats on a high-fat diet. In silico studies support these findings, showing a strong binding affinity of this compound to TNF-α, suggesting its potential to inhibit this key inflammation mediator. researcherslinks.comijpsonline.com This dual role, initially promoting and later reducing TNF-α, highlights this compound's complex immunomodulatory effects.

Decreased Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6)

Preclinical investigations have revealed that this compound can influence the levels of pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). In studies involving macrophages, this compound was found to positively regulate the release of IL-1β and IL-6, which is an important part of the early inflammatory response in wound healing. researchgate.netnih.govchemfaces.com This initial surge in these cytokines is vital for signaling and recruiting immune cells to the site of injury. scirp.org

Conversely, in other experimental models, Aloe vera and its constituents have been shown to decrease the levels of these interleukins. For example, in a rat model of colitis, this compound was associated with a reduction in Il1b mRNA levels. mdpi.com In rats with burn injuries, treatment with Aloe vera extract resulted in a significant decrease in IL-6 levels. researchgate.net Furthermore, in rats fed a high-fat diet, Aloe vera gel extract significantly reduced the levels of IL-6. Aloe vera extracts have also been shown to downregulate LPS-induced IL-1β and IL-6 production in human macrophages. core.ac.uk

Attenuation of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4)

This compound has been shown to attenuate the levels of key inflammatory mediators, Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4). In a rat model of colitis, this compound treatment led to a decrease in the serum levels of both PGE2 and LTB4. mdpi.com This suggests that this compound may exert its anti-inflammatory effects by modulating the arachidonic acid cascade, as PGE2 and LTB4 are potent lipid mediators of inflammation. The reduction of these pro-inflammatory eicosanoids contributes to the resolution of inflammation.

Regulation of Cellular Signaling Cascades

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound has been found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating various cellular processes, including inflammation and cell growth. In the context of wound healing, this compound treatment resulted in the activation of MAPK signaling proteins, which are key players in cell migration, angiogenesis, and tissue development. researchgate.netnih.gov Specifically, in non-cancerous cells like HaCaT and RAW264.7, this compound treatment increased the phosphorylation of ERK, a key component of the MAPK pathway. nih.gov

Conversely, in ovarian cancer cells (SKOV3), this compound has been shown to inhibit the MAPK signaling pathway. researchgate.netnih.govnih.gov Treatment with this compound led to a dose-dependent decrease in the phosphorylation levels of ERK, JNK, and p38 MAPK. researchgate.netnih.gov This inhibition of the MAPK pathway is suggested to be the mechanism through which this compound exerts its anticancer effects, including the suppression of cell growth and metastasis. chemfaces.comresearchgate.net Aloe extracts have also been found to inhibit LPS-induced activation of ERK and JNK in RAW264.7 macrophages. tandfonline.comnih.gov This dual regulatory role, activating MAPK pathways in normal cells to promote healing while inhibiting them in cancer cells, underscores the complex and context-dependent activity of this compound.

Influence on Rho and Smad Signaling Pathways

This compound has been demonstrated to influence both the Rho and Smad signaling pathways, which are integral to cell migration, tissue regeneration, and inflammation. In the context of wound healing, this compound activates both the MAPK/Rho and Smad signaling pathways. researchgate.netnih.gov This activation facilitates each phase of the wound healing process, including inflammation, proliferation, and remodeling. nih.gov The modulation of the Rho pathway is particularly important for cytoskeletal dynamics and cell movement.

The influence of this compound on the Smad signaling pathway is crucial for tissue development and regeneration. researchgate.netnih.gov Specifically, this compound treatment has been shown to activate Smad2 and Smad3, which are key mediators of the Transforming Growth Factor-Beta (TGF-β) signaling pathway. researchgate.netnih.gov This activation is instrumental in processes like collagen deposition and the formation of granulation tissue during wound repair. researchgate.netnih.gov

Effects on Leukocyte Migration and Extravasation (e.g., Cdc42, Rac1 Phosphorylation)

This compound has been shown to play a role in the migration and extravasation of leukocytes, the process by which white blood cells move from the bloodstream into tissues. pressbooks.pub This is a critical step in the inflammatory response and wound healing. This compound promotes leukocyte extravasation in the early phases of wound healing. scirp.orgscirp.org

The mechanism behind this is linked to the phosphorylation of key signaling proteins. This compound increases cell migration by inducing the phosphorylation of Cdc42 and Rac1. researchgate.netnih.govscirp.org These proteins are members of the Rho family of small GTPases and are essential regulators of actin dynamics, cell polarization, and cell migration. scirp.orgscirp.org In preclinical studies, wounds treated with this compound showed a dose-dependent increase in the expression of activated Rac1 and Cdc42, leading to enhanced keratinocyte migration and faster wound closure. scirp.org

Antioxidant Mechanisms and Oxidative Stress Mitigation

Preclinical investigations have explored the antioxidant properties of this compound through various in vitro and in vivo models. These studies highlight its capacity to counteract oxidative stress via multiple mechanisms, including direct neutralization of free radicals and modulation of cellular oxidative pathways.

Direct Radical Scavenging Activities (e.g., DPPH, ORAC Assays)

This compound has demonstrated notable direct radical scavenging activity in various chemical assays. As a C-glucosylated 5-methylchromone, its structural characteristics contribute to its antioxidant potential wjgnet.comnih.gov. Studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay have confirmed this activity. wjgnet.comresearchgate.netcapes.gov.br.

Research investigating different parts of the Aloe plant found that the outer green rind, which is rich in this compound, was the most active in both DPPH and ORAC tests, while the inner parenchyma was significantly less effective. researchgate.netcapes.gov.br. When pure compounds were isolated and tested, 5-methylchromones, including this compound, aloeresin A, and aloesone (B1238188), were identified as some of the most potent radical scavengers. researchgate.netcapes.gov.brnih.gov. Further studies on this compound derivatives, such as isorabaichromone, feruloylthis compound, and p-coumaroylthis compound, also revealed potent DPPH radical and superoxide (B77818) anion scavenging activities. nih.gov. The radical-scavenging activity of extracts is often correlated with their content of polyphenolic compounds like this compound. nih.gov.

Table 1: Radical Scavenging Activity of this compound and Related Aloe Extracts

| Assay | Source Material | Key Finding | Reference |

|---|---|---|---|

| DPPH & ORAC | Aloe barbadensis & Aloe arborescens leaf portions | The outer green rind, containing this compound, was the most active portion. 5-methylchromones like this compound were among the most active pure compounds. | researchgate.netcapes.gov.brnih.gov |

| DPPH | Aloe ferox leaves methanol (B129727) extract | The extract demonstrated good DPPH scavenging activity. | nih.gov |

| DPPH & Superoxide Anion Scavenging | This compound derivatives (e.g., isorabaichromone) | Derivatives showed potent scavenging activities, suggesting the importance of specific structural features like the caffeoyl group. | nih.gov |

Inhibition of Lipid Peroxidation (e.g., TBARS Formation Inhibition)

This compound and this compound-rich extracts have been shown to inhibit lipid peroxidation, a key process in cellular damage caused by oxidative stress. This effect is commonly measured by the thiobarbituric acid reactive substances (TBARS) assay, which quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation. mdpi.comresearcherslinks.com.

In one study, this compound-rich extracts obtained using various green solvents demonstrated a capacity to inhibit TBARS formation. mdpi.comresearchgate.net. The extract produced with an ethanol-water system showed the highest inhibitory activity. mdpi.com. This anti-peroxidative effect is crucial for protecting lipid-containing structures from oxidative degradation. mdpi.com. Other research has also highlighted that chromone derivatives isolated from Aloe vera resin, including 6′-O-coumaroylthis compound, exhibit promising activity against lipid peroxidation. researchgate.net. Furthermore, studies on this compound derivatives have confirmed their ability to inhibit lipid peroxidation in rat liver microsomal and mitochondrial models. nih.gov.

Table 2: Inhibition of TBARS Formation by this compound-Rich Extracts

| Solvent System for Extraction | EC₅₀ Value (TBARS Inhibition) | Reference |

|---|---|---|

| Ethanol-Water (EtOH-W) | 152 ± 10 µg/mL | mdpi.com |

| Propylene (B89431) Glycol-Water (PG-W) | 206 ± 12 µg/mL | mdpi.com |

| Glycerol-Water (Gly-W) | 245 ± 21 µg/mL | mdpi.com |

*EC₅₀ represents the concentration required to achieve 50% of the maximum inhibitory effect. A lower value indicates greater potency.

Reduction of Intracellular Reactive Oxygen Species (ROS) Production

Beyond scavenging external radicals, this compound contributes to mitigating oxidative stress by reducing the production of reactive oxygen species (ROS) within cells. ROS are naturally generated as byproducts of metabolic processes, but their overproduction can lead to cellular damage. nih.gov.

In an in vitro model of corneal damage, human corneal epithelial cells were exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress. nih.gov. Pre-treatment with an aloe extract significantly blunted the H₂O₂-induced increase in intracellular ROS levels. nih.gov. Similarly, studies on the related compound aloin (B1665253) have shown it can reduce ROS formation in human skin fibroblast (Hs68) cells. researchgate.net. This reduction in intracellular ROS helps protect vital cellular components like proteins, DNA, and lipids from oxidative damage, thereby preventing subsequent cellular senescence and inflammation. nih.govresearchgate.net. The ability of this compound and other Aloe compounds to decrease ROS is a key aspect of their protective effects against oxidative stress-induced pathologies. nih.gov.

Contribution to Oxidative Stress Balance in Preclinical Models

The antioxidant actions of this compound culminate in a significant contribution to maintaining or restoring oxidative stress balance in various preclinical models. Oxidative stress is recognized as an imbalance between the production of free radicals and the body's ability to neutralize them. nih.gov.

In a study on rats fed a high-fat diet, which induces hyperlipidemia and oxidative stress, treatment with an Aloe vera extract led to a significant decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation and a restoration of oxidative balance. researcherslinks.comresearcherslinks.com. In other models, such as those related to diabetes, hyperglycemia is known to cause a surge in ROS production through multiple metabolic pathways. nih.gov. This compound, as a potent antioxidant, is considered a promising agent for managing this systemic oxidative stress. nih.govresearchgate.net. By blunting the oxidative cascade, aloe extracts containing this compound can defend cells from injury and modulate associated inflammatory responses, as demonstrated in a model of Fuchs endothelial corneal dystrophy. nih.gov. These findings underscore the potential of this compound to counteract systemic oxidative stress in various pathological conditions. researchgate.net.

Anti-proliferative and Apoptotic Mechanisms (Cellular Models)

In addition to its antioxidant effects, this compound has been investigated for its potential anti-cancer properties. Cellular studies have focused on its ability to inhibit the growth of cancer cells and induce programmed cell death (apoptosis).

Inhibition of Cancer Cell Growth and Clonality (e.g., Ovarian Cancer SKOV3 Cells)

Research has specifically highlighted the anti-proliferative effects of this compound on human ovarian cancer cells, particularly the SKOV3 cell line. nih.govnih.govmdpi.com. Studies have shown that this compound inhibits the viability of SKOV3 cells in both a dose-dependent and time-dependent manner. nih.govresearchgate.net. The half-maximal inhibitory concentration (IC₅₀) for this compound in SKOV3 cells was found to be approximately 5 μM. nih.gov.

Furthermore, this compound effectively suppresses the clonality of these cancer cells, which is their ability to proliferate and form colonies. nih.govnih.govchemfaces.com. This inhibition of colony formation was also observed to be dose-dependent. researchgate.net. Mechanistically, this compound's anti-proliferative action is linked to its ability to arrest the cell cycle at the S-phase and to induce apoptosis. nih.govnih.gov. The induction of apoptosis is characterized by the increased proteolytic cleavage of key executioner proteins, including caspase-3, caspase-9, and poly(ADP-ribose) polymerase (PARP-1). spandidos-publications.com. These effects are believed to be mediated through the inhibition of the MAPK signaling pathway, as treatment with this compound leads to decreased phosphorylation of proteins in this cascade. nih.govnih.govchemfaces.com.

Table 3: Effect of this compound on Ovarian Cancer SKOV3 Cell Viability and Clonality

| Parameter | This compound Concentration | Observation | Reference |

|---|---|---|---|

| Cell Viability (MTT Assay, 48h) | 5 µM | Significant inhibition of cell viability. IC₅₀ value is ~5 µM. | nih.gov |

| 10 µM | Further decreased cell viability compared to 5 µM. | nih.govresearchgate.net | |

| 20 µM | Strong inhibition of cell viability. | nih.govresearchgate.net | |

| 40 µM | Profound inhibition of cell viability. | nih.govresearchgate.net | |

| Cell Clonality (Colony Formation Assay) | 5 µM | Inhibited colony formation. | nih.gov |

| 10 µM | Strongly inhibited colony formation. | nih.gov | |

| 20 µM | Severely inhibited colony formation. | nih.gov | |

| Apoptosis Induction | Not specified | Increased cleavage of caspase-3, caspase-9, and PARP-1. | spandidos-publications.com |

Induction of Cell Cycle Arrest (e.g., S-phase Arrest)

Preclinical studies have demonstrated that this compound can impede the proliferation of cancer cells by inducing cell cycle arrest, specifically at the S-phase. nih.govnih.gov In human ovarian cancer SKOV3 cells, treatment with this compound led to a dose-dependent increase in the percentage of cells in the S-phase of the cell cycle, with a corresponding decrease in the G2/M phase population. nih.gov This S-phase arrest suggests that this compound interferes with DNA replication, a critical step for cell division.

The mechanism underlying this cell cycle arrest involves the downregulation of key regulatory proteins. Western blot analysis revealed that this compound treatment in SKOV3 cells resulted in decreased levels of cyclin A, cyclin-dependent kinase 2 (CDK2), and cyclin D1. nih.gov These proteins are crucial for the progression through the S and G2/M phases of the cell cycle. For instance, in SK-HEP-1 cells, this compound treatment led to an increase in the levels of cyclin E, CDK2, and CDC25A. spandidos-publications.com The conflicting reports on CDK2 levels may suggest cell-type-specific responses to this compound.

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins in Ovarian Cancer SKOV3 Cells nih.gov

| Protein | Effect of this compound Treatment |

| Cyclin A | Downregulated |

| CDK2 | Downregulated |

| Cyclin D1 | Downregulated |

Promotion of Apoptosis Induction

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govmedchemexpress.com In ovarian cancer SKOV3 cells, treatment with this compound resulted in a dose-dependent increase in apoptotic cells, particularly in the late stages of apoptosis. nih.gov This indicates that this compound can trigger a cascade of events leading to the self-destruction of cancer cells.

The apoptotic effects of this compound are mediated through the activation of the caspase cascade, a family of proteases that are central to the execution of apoptosis. spandidos-publications.com In SKOV3 ovarian cancer cells, this compound treatment led to the significant proteolytic cleavage of caspase-3, caspase-9, and poly(ADP-ribose) polymerase 1 (PARP1). spandidos-publications.commedchemexpress.com

Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, and its activation triggers a cascade that leads to the activation of executioner caspases like caspase-3. bio-rad-antibodies.com Caspase-3, in turn, cleaves various cellular substrates, including PARP1. bio-rad-antibodies.comnih.gov The cleavage of PARP1, a DNA repair enzyme, into 89 kDa and 24 kDa fragments is a hallmark of apoptosis, as it prevents the cell from repairing DNA damage and ensures the completion of the apoptotic process. bio-rad-antibodies.comnih.gov The detection of these cleaved fragments in this compound-treated cells confirms the activation of the caspase-dependent apoptotic pathway. spandidos-publications.commedchemexpress.com

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. mdpi.com The balance between these opposing factions determines the cell's fate. This compound has been found to modulate this balance in favor of apoptosis. spandidos-publications.commedchemexpress.com

In SKOV3 cells, this compound treatment resulted in an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. medchemexpress.com An increased Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane, a critical event in the intrinsic apoptotic pathway that leads to the release of cytochrome c and the subsequent activation of caspase-9. mdpi.comresearchgate.net

Table 2: this compound's Impact on Apoptotic Proteins in SKOV3 Cells medchemexpress.com

| Protein | Function | Effect of this compound Treatment |

| Caspase-9 | Initiator Caspase | Activated (Cleaved) |

| Caspase-3 | Executioner Caspase | Activated (Cleaved) |

| PARP1 | DNA Repair | Cleaved |

| Bax | Pro-apoptotic | Upregulated |

| Bcl-2 | Anti-apoptotic | Downregulated |

Activation of Caspase-3, Caspase-9, and PARP1 Cleavage

Inhibition of Migration and Invasion in Cellular Metastasis Models

A critical aspect of cancer progression is metastasis, the process by which cancer cells spread to other parts of the body. This involves cell migration and invasion of surrounding tissues. Preclinical studies have shown that this compound can inhibit these processes. nih.govnih.gov

In vitro experiments using ovarian cancer SKOV3 cells demonstrated that this compound significantly inhibited cell migration and invasion in a dose-dependent manner. nih.govresearchgate.net Wound healing assays showed a slower closure of the "wound" in this compound-treated cells, indicating reduced cell migration. researchgate.net Furthermore, in transwell migration and invasion assays, this compound treatment led to a significant reduction in the number of cells that migrated through the membrane. nih.gov For instance, at a concentration of 10 µM, this compound inhibited cell migration by approximately 80% and invasion by about 75%. nih.gov

The anti-metastatic effect of this compound is further supported by the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. spandidos-publications.com These enzymes are crucial for degrading the extracellular matrix, a key step in cell invasion.

Downregulation of MAPK Signaling Pathway Phosphorylation (MEK, ERK, JNK)

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Studies have revealed that this compound exerts its anticancer effects, at least in part, by downregulating the MAPK signaling pathway. nih.govnih.govresearchgate.net

In ovarian cancer SKOV3 cells, this compound treatment led to a dose-dependent decrease in the phosphorylation levels of key components of the MAPK pathway, including MEK, ERK, and JNK. nih.govmedchemexpress.com While the total protein levels of these kinases remained unchanged, their phosphorylated (active) forms were significantly reduced. nih.gov This inactivation of the MAPK signaling cascade by this compound is believed to contribute to the observed inhibition of cell growth, induction of apoptosis, and suppression of migration and invasion. nih.govresearchgate.net The sustained activation of p38 MAPK, another member of the MAPK family, has been associated with stress-induced apoptosis. plos.org

Table 3: Effect of this compound on MAPK Signaling Pathway Phosphorylation in SKOV3 Cells nih.govmedchemexpress.com

| Phosphorylated Protein | Effect of this compound Treatment |

| p-MEK | Decreased |

| p-ERK | Decreased |

| p-JNK | Decreased |

Antimicrobial Properties and Fungal Pathogenesis Inhibition

Beyond its anticancer properties, this compound has also demonstrated antimicrobial activity, particularly against fungal pathogens. nih.govmdpi.comnih.gov This suggests a broader therapeutic potential for this natural compound.

This compound has been shown to inhibit the growth of various fungal strains, including Aspergillus niger, Candida albicans, and Penicillium funiculosum. nih.govmdpi.com In a study investigating its effect on Magnaporthe oryzae, the causative agent of rice blast disease, this compound exhibited a high inhibitory effect on appressorium formation, a specialized structure essential for fungal infection, with an EC50 value of 175.26 μg/mL. nih.gov At a concentration of 625.00 μg/mL, this compound caused the rupture of M. oryzae spores and weakened mycelial growth. nih.gov

The antifungal mechanism of this compound appears to involve the inhibition of key enzymes in fungal pathogenesis. nih.gov Specifically, this compound was found to inhibit the activity of polyketide synthase (PKS) and laccase, enzymes involved in melanin biosynthesis, which is crucial for the structural integrity and virulence of many fungi. nih.gov this compound also demonstrated inhibitory effects against Curvularia lunata, causing spore rupture and inhibiting germination. nyxxb.cn

Furthermore, extracts rich in this compound have shown antimicrobial effects against various bacterial strains, including Salmonella typhi, Shigella dysentery, Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, and Salmonella enterica serovar Typhimurium. mdpi.combcsrj.com

Antifungal Activity against Specific Strains (e.g., Candida albicans)

This compound has demonstrated notable antifungal properties in preclinical assessments. In studies using this compound-rich extracts obtained through a propylene glycol-water system, significant activity was observed against the opportunistic pathogenic yeast Candida albicans. mdpi.com This particular strain was found to be the most susceptible fungus among those tested. mdpi.com The extract was capable of inhibiting the growth of C. albicans at a Minimum Inhibitory Concentration (MIC) of 0.7 mg/mL and was able to kill the fungus at a Minimum Fungicidal Concentration (MFC) of 1 mg/mL. mdpi.com

Table 1: Antifungal Activity of an this compound-Rich Extract against Candida albicans

| Parameter | Concentration (mg/mL) | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.7 | mdpi.com |

| Minimum Fungicidal Concentration (MFC) | 1.0 | mdpi.com |

Antibacterial Effects against Bacterial Strains (e.g., S. enterica serovar Typhimurium, L. monocytogenes)

The antibacterial potential of this compound has been evaluated against several bacterial strains. Extracts rich in this compound have shown particular efficacy against Gram-positive and Gram-negative bacteria. mdpi.commdpi.com Among the most sensitive were Salmonella enterica serovar Typhimurium and Listeria monocytogenes. mdpi.commdpi.com For both of these foodborne pathogens, the this compound-rich extract exhibited a Minimum Inhibitory Concentration (MIC) of 0.25 mg/mL and a Minimum Bactericidal Concentration (MBC) of 0.5 mg/mL. mdpi.com These values were comparable or only slightly higher than those of the antibiotic streptomycin, which was used as a positive control in the study. mdpi.com Further research has confirmed the bacteriostatic capabilities of Aloe vera gel against L. monocytogenes. nih.gov

Table 2: Antibacterial Activity of an this compound-Rich Extract

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |

| S. enterica serovar Typhimurium | 0.25 | 0.5 | mdpi.com |

| L. monocytogenes | 0.25 | 0.5 | mdpi.com |

Inhibition of Melanin Synthesis Enzymes in Fungi (e.g., Polyketolase (PKS), Laccase (LAC), Aayg1 in Magnaporthe oryzae)

A key mechanism of this compound's antifungal activity, particularly against the rice blast fungus Magnaporthe oryzae, is the inhibition of enzymes crucial for melanin biosynthesis. researchgate.netmdpi.comnih.gov Melanin is essential for the germination of M. oryzae spores and the function of the appressorium, a specialized infection structure. mdpi.comresearchgate.net Enzyme activity analysis revealed that this compound inhibits the activities of polyketolase (PKS), laccase (LAC), and the chain-shortening catalytic enzyme (Aayg1). researchgate.netmdpi.comnih.gov Specific research findings indicate that this compound inhibited the activity of PKS, LAC, and Aayg1 by 32.51%, 33.04%, and 43.38%, respectively. researchgate.netmdpi.comnih.govnih.gov

Table 3: Inhibition of Melanin Synthesis Enzymes in M. oryzae by this compound

| Enzyme | Function in Melanin Synthesis | Inhibition Rate (%) | Reference |

| Polyketolase (PKS) | Key enzyme in the melanin synthesis pathway | 32.51 | researchgate.netmdpi.comnih.govnih.gov |

| Laccase (LAC) | Key enzyme in the melanin synthesis pathway | 33.04 | researchgate.netmdpi.comnih.govnih.gov |

| Aayg1 | Chain-shortening catalytic enzyme | 43.38 | researchgate.netmdpi.comnih.govnih.gov |

Disruption of Spore Germination and Appressorium Formation

This compound significantly disrupts the early stages of fungal infection by interfering with spore germination and the formation of the appressorium. researchgate.netmdpi.com In studies on M. oryzae, this compound demonstrated a high inhibitory effect on appressorium formation, with an EC₅₀ value of 175.26 μg/mL. mdpi.comnih.govresearcher.life Microscopic examination revealed that at a concentration of 625.00 μg/mL, this compound caused 92.30% of M. oryzae spores to break or rupture after 12 hours. researchgate.netmdpi.comnih.gov This physical damage drastically reduced the rate of appressorium formation to just 4.74%. researchgate.netmdpi.comnih.govresearcher.life Similar disruptive effects on spores, including rupturing at one or both ends, have been observed in the fungus Curvularia lunata. nyxxb.cn

Table 4: Effect of this compound on M. oryzae Spore Germination and Appressorium Formation

| Parameter | Concentration (μg/mL) | Observed Effect | Reference |

| EC₅₀ (Appressorium Formation) | 175.26 | 50% inhibition of appressorium formation | mdpi.comnih.gov |

| Spore Disruption | 625.00 | 92.30% of spores broken or ruptured | researchgate.netmdpi.comnih.gov |

| Appressorium Formation Rate | 625.00 | Reduced to 4.74% after 12 hours | researchgate.netmdpi.comnih.gov |

Effects on Actin Expression in Fungal Pathogens

The antifungal mechanism of this compound also involves the modulation of the fungal cytoskeleton. researchgate.netnih.gov The actin cytoskeleton is critical for numerous cellular processes in fungi, including polar growth and the development of pathogenic structures. researchgate.netnih.gov A proteomic analysis of M. oryzae treated with this compound at a concentration of 175.62 μg/mL revealed that the expression of actin was downregulated. researchgate.netmdpi.comnih.govnih.govresearcher.life This reduction in actin expression leads to decreased formation of actin bundles, which in turn prevents the polar growth of hyphae, a process essential for fungal invasion. researchgate.netmdpi.comnih.gov

Wound Healing and Tissue Regeneration Modalities (Preclinical Models)

In addition to its antimicrobial properties, this compound has been investigated for its role in promoting the healing of cutaneous wounds in preclinical settings.

Acceleration of Skin Wound Healing Processes

Preclinical studies using in vivo mouse models have demonstrated that this compound can accelerate the complex process of skin wound healing. thieme-connect.deresearchgate.net Topical application of this compound on excisional wounds in hairless mice was found to accelerate wound closure rates. thieme-connect.deresearchgate.net This was achieved by positively influencing all phases of the healing process. researchgate.net this compound treatment led to an increase in macrophage and neutrophil presence at the injury site during the early inflammatory stage. nih.gov It also promoted angiogenesis (the formation of new blood vessels), enhanced collagen deposition, and improved the formation of granulation tissue during the proliferative phase. thieme-connect.deresearchgate.net These effects are linked to this compound's ability to modulate key signaling pathways, including MAPK/Rho and Smad, which are instrumental in cell migration, tissue development, and angiogenesis. thieme-connect.deresearchgate.netnih.gov

Modulation of MAPK/Rho and Smad Signaling Pathways in Tissue Repair

Preclinical studies have elucidated that this compound accelerates cutaneous wound healing by modulating key signaling pathways involved in cell migration, proliferation, and tissue remodeling. researchgate.netnih.gov In vitro and in vivo models demonstrate that this compound treatment leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β)/Smad signaling pathways. researchgate.netjst.go.jp

Specifically, this compound has been shown to increase the phosphorylation of downstream proteins within the MAPK cascade, including Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK). nih.gov Simultaneously, it activates the Smad pathway by promoting the phosphorylation of Smad2 and Smad3, which are crucial mediators of TGF-β signaling. nih.gov This dual activation is instrumental in orchestrating the complex cellular events of tissue repair.

Table 1: Effects of this compound on Signaling Pathways in Tissue Repair

| Signaling Pathway | Key Proteins Modulated | Observed Effect | Reference |

| MAPK Signaling | ERK, JNK | Increased phosphorylation (activation) | nih.gov |

| Smad Signaling | Smad2, Smad3 | Increased phosphorylation (activation) | nih.gov |

| Rho GTPase Signaling | Cdc42, Rac1 | Increased phosphorylation (activation) | researchgate.netnih.govresearchgate.net |

Influence on Fibroblast and Leukocyte Activity

This compound has demonstrated significant effects on the activity of fibroblasts and leukocytes, two cell types pivotal to the wound healing cascade. In preclinical models, this compound stimulates the proliferation and migration of fibroblasts, the primary cells responsible for synthesizing the extracellular matrix and collagen, which are essential for forming new tissue. researchgate.netresearchgate.netmdpi.comnih.gov Studies using cultured human and mouse fibroblasts have confirmed that this compound enhances their migratory capabilities, a critical step for populating the wound bed. researchgate.netnih.gov

In addition to its effects on fibroblasts, this compound influences leukocyte behavior, which is crucial during the initial inflammatory phase of healing. It has been shown to promote the migration of leukocytes to the wound site. researchgate.netresearchgate.net This is partly achieved through the phosphorylation of the signaling proteins Cdc42 and Rac1, which regulate cell polarization and actin dynamics necessary for cell movement. researchgate.net While it enhances the initial recruitment of inflammatory cells like macrophages and neutrophils to the site of injury, some studies also suggest this compound helps in reducing their activity in the later stages of inflammation, contributing to a controlled inflammatory response. nih.govresearchgate.net

Table 2: Influence of this compound on Fibroblast and Leukocyte Function

| Cell Type | Key Activity | Molecular Mechanism | Reference |

| Fibroblasts | Proliferation, Migration | Stimulation of cell division and movement | researchgate.netresearchgate.netmdpi.comnih.gov |

| Leukocytes | Migration (extravasation) | Phosphorylation of Cdc42 and Rac1 | researchgate.netresearchgate.net |

Promotion of Cytokine and Growth Factor Release in Wound Environment

A key aspect of this compound's mechanism in wound healing is its ability to modulate the local signaling environment by promoting the release of essential cytokines and growth factors. researchgate.net In vitro studies using macrophage cell lines have shown that this compound positively regulates the secretion of several pro-inflammatory and regulatory cytokines. nih.gov

Specifically, this compound treatment leads to an increased release of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) from macrophages. researchgate.netnih.govresearchgate.net These cytokines are critical in the early inflammatory phase for recruiting immune cells and initiating the healing process. Furthermore, this compound enhances the production of crucial growth factors, including Transforming Growth Factor-beta 1 (TGF-β1) and basic Fibroblast Growth Factor (bFGF), which are potent stimulators of fibroblast proliferation, collagen deposition, and angiogenesis. researchgate.netnih.gov By orchestrating the timely release of these signaling molecules, this compound helps to drive the transition from the inflammatory to the proliferative phase of wound repair. researchgate.netresearchgate.net

Table 3: this compound-Mediated Release of Cytokines and Growth Factors

| Molecule Type | Specific Molecule | Cellular Source (in vitro) | Reference |

| Cytokine | Interleukin-1β (IL-1β) | Macrophages (RAW264.7) | researchgate.netnih.govresearchgate.net |

| Cytokine | Interleukin-6 (IL-6) | Macrophages (RAW264.7) | researchgate.netnih.govresearchgate.net |

| Cytokine | Tumor Necrosis Factor-α (TNF-α) | Macrophages (RAW264.7) | researchgate.netnih.govresearchgate.net |

| Growth Factor | Transforming Growth Factor-β1 (TGF-β1) | Macrophages (RAW264.7) | researchgate.netnih.govnih.gov |

| Growth Factor | basic Fibroblast Growth Factor (bFGF) | Mouse Embryonic Fibroblasts | researchgate.net |

Metabolic Regulation and Adiponectin Production (Preclinical Models)

Enhancement of Adiponectin Production from Adipocytes

Preclinical research has identified this compound as a modulator of metabolic function, with a specific capacity to enhance the production of adiponectin. nih.govresearchgate.net Adiponectin is a crucial adipokine, a hormone secreted exclusively by adipocytes (fat cells), that plays a significant role in regulating glucose levels and fatty acid breakdown. nih.gov Its blood levels are often inversely correlated with insulin (B600854) resistance. nih.gov

Through high-throughput screening of numerous plant extracts, this compound was discovered to increase the secretion of adiponectin from differentiated 3T3-L1 adipocytes, a standard in vitro model for studying fat cell function. researchgate.net This finding suggests that this compound can directly target adipocytes to stimulate the production of this beneficial hormone, which is known to modulate glucose and fatty acid metabolic pathways and improve insulin sensitivity. nih.gov

Regulation of Gene Expression Related to Insulin Sensitivity and Glucose Transportation

This compound has been shown to exert its metabolic effects by regulating the expression of genes that are fundamental to insulin signaling and glucose transport. nih.gov In preclinical studies involving diet-induced diabetic mouse models, oral administration of a composition containing this compound led to significant changes in gene expression in white adipose tissue. nih.gov

Modification of Fatty Acid Biosynthesis and Lipid Metabolism Pathways

In addition to its effects on glucose metabolism, this compound modifies lipid metabolism, particularly by altering pathways related to fatty acid biosynthesis. nih.gov Preclinical investigations in high-fat diet-induced pre-diabetic mice demonstrated that this compound can regulate metabolic pathways in the liver. nih.gov

Gene expression analysis of liver tissue indicated that this compound administration led to a decrease in fatty acid biosynthesis. nih.gov This was accompanied by other favorable modifications to lipid metabolism, including a decrease in lipid uptake and an increase in fatty acid binding proteins. nih.gov These changes collectively suggest that this compound can help reduce the synthesis and accumulation of fats in the liver, contributing to an improved metabolic profile and reduced systemic oxidative stress by mitigating the lipotoxicity associated with insulin resistance. nih.gov

Table 4: Effects of this compound on Metabolic Regulation

| Category | Specific Effect | Molecular/Genetic Target | Reference |

| Adipokine Production | Increases adiponectin secretion | 3T3-L1 Adipocytes | nih.govresearchgate.net |

| Gene Regulation (Adipose Tissue) | Upregulates insulin signaling genes | INSR, IRS1, GLUT4 | nih.gov |

| Lipid Metabolism (Liver) | Decreases fatty acid biosynthesis | Metabolic pathways for lipid metabolism | nih.gov |

Impact on Bile Biosynthesis and Lipid Uptake

Preclinical research indicates that this compound may play a role in modulating lipid metabolism, specifically impacting pathways related to bile acid synthesis and lipid uptake in the liver. Bile acids are critical for the digestion and absorption of dietary fats and are synthesized from cholesterol in the liver. researchgate.net The regulation of their synthesis is a key control point in maintaining cholesterol homeostasis. nih.govresearchgate.net

Studies involving a standardized composition containing this compound and aloe polysaccharides, known as Loesyn or UP780, have provided insights into these effects. nih.gov In preclinical models using mice with high-fat diet-induced pre-diabetes, microarray analysis of liver tissue revealed that oral administration of this this compound-containing composition modified several metabolic pathways. nih.govresearchgate.net Notably, the analysis suggested an increase in bile biosynthesis and a decrease in lipid uptake. nih.govresearchgate.net These genomic findings point towards a potential regulatory role of this compound-containing compositions on hepatic lipid handling.

The key findings from the microarray analysis on hepatic gene expression are summarized below.

Table 1: Summary of Hepatic Metabolic Pathways Modulated by an this compound-Containing Composition in Preclinical Models

| Metabolic Pathway | Observed Effect in Liver | Reference |

| Bile Biosynthesis | Increased | nih.govresearchgate.net |

| Lipid Uptake | Decreased | nih.govresearchgate.net |

| Fatty Acid Biosynthesis | Decreased | nih.gov |

| Fatty Acid Binding Proteins | Increased | nih.gov |

The observed decrease in lipid uptake at the gene expression level suggests a mechanism to reduce the accumulation of lipids in the liver. nih.govnih.gov This aligns with other potential mechanisms by which compounds from Aloe vera may influence lipid absorption. For instance, while not specific to this compound, related compounds from Aloe vera have been shown to inhibit pancreatic lipase (B570770). nih.govresearchgate.net Pancreatic lipase is a key enzyme responsible for breaking down dietary triglycerides in the intestine, a crucial step for their absorption. nih.gov Inhibition of this enzyme leads to reduced fat absorption from the diet. One study identified that another Aloe glycoside, aloenin (B1665714) A, competitively inhibits pancreatic lipase. nih.govresearchgate.net

Table 2: Inhibitory Activity of an Aloe vera Compound on Pancreatic Lipase

| Compound | Target Enzyme | Type of Inhibition | IC₅₀ Value | Reference |

| Aloenin A | Pancreatic Lipase | Competitive | 14.95 µg/mL | nih.gov |

These preclinical findings, particularly the microarray data, suggest that this compound, as part of a larger composition, can influence the genetic regulation of key hepatic pathways involved in bile synthesis and lipid uptake. nih.govresearchgate.net The modulation of these pathways contributes to a broader impact on lipid metabolism. mdpi.com

Aloesin Derivatives, Analogs, and Structure Activity Relationship Research

Identification and Synthesis of Aloesin (B1665252) Analogs and Related Chromones